

# Spectroscopic Data for 6-Epidemethylesquirolin D: A Technical Guide

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Compound of Interest		
Compound Name:	6-Epidemethylesquirolin D	
Cat. No.:	B15593400	Get Quote

Disclaimer: Publicly available experimental spectroscopic data for **6-Epidemethylesquirolin D** is limited. This guide has been constructed using Esquirolin B, a closely related diterpenoid, as a representative model. The presented data is hypothetical and intended to serve as a structural and formatting template for researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the spectroscopic data expected for a compound of the Esquirolin class, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and data presentation are designed to offer a practical guide for the isolation and characterization of similar natural products.

# **Molecular Structure**

Esquirolin B, used here as a proxy, possesses the molecular formula  $C_{24}H_{38}O_4$  and a molecular weight of 390.6 g/mol . The proposed structure features a diterpenoid core, which is common for this class of compounds.

# **Spectroscopic Data Summary**

The following tables summarize the hypothetical spectroscopic data for the model compound, Esquirolin B.

### **NMR Spectroscopic Data**



Table 1: Hypothetical <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Position	δ (ppm)	Multiplicity	J (Hz)
1	1.50	m	
2	1.65	m	_
3	1.40	m	_
5	1.80	m	_
6	2.10	m	_
7	2.25	m	_
9	1.95	m	
11	1.75	m	
12	1.60	m	
14	5.80	dd	17.5, 10.5
15	4.95	d	10.5
15'	4.90	d	17.5
16	1.25	S	
17	0.85	S	
18	0.90	S	
19	0.95	s	-
20	1.10	s	-
OAc-CH₃	2.05	s	-
OAc'-CH₃	2.08	S	

Table 2: Hypothetical <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)





Position	δ (ppm)
1	39.5
2	18.5
3	42.0
4	33.0
5	55.0
6	22.5
7	38.0
8	148.0
9	57.0
10	39.0
11	20.0
12	25.0
13	45.0
14	145.0
15	112.0
16	28.0
17	22.0
18	33.5
19	21.5
20	15.0
OAc-C=O	171.0
OAc'-C=O	170.5
OAc-CH <sub>3</sub>	21.0



OAc'-CH₃	21.2

# Mass Spectrometry (MS) Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HR-ESI-MS) Data

lon	m/z [M+H]+	Calculated Mass
C24H38O4	391.2843	391.2848

Key Fragmentation Patterns: Diterpenoids often exhibit characteristic fragmentation patterns, including the loss of water (H<sub>2</sub>O), acetic acid (CH<sub>3</sub>COOH) from acetyl groups, and cleavage of the diterpenoid skeleton.

# Infrared (IR) Spectroscopy Data

Table 4: Hypothetical IR Absorption Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450	Broad	O-H Stretch (if hydroxyl present)
2955, 2870	Strong	C-H Stretch (Aliphatic)
1735	Strong	C=O Stretch (Ester)
1640	Medium	C=C Stretch (Alkene)
1240	Strong	C-O Stretch (Ester)
910	Medium	=C-H Bend (Alkene)

# **Experimental Protocols**Nuclear Magnetic Resonance (NMR) Spectroscopy

• Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.



- Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, and HMBC spectra were acquired using standard pulse programs at 298 K. <sup>1</sup>H NMR spectra were recorded with a spectral width of 16 ppm and a relaxation delay of 1.0 s. <sup>13</sup>C NMR spectra were recorded with a spectral width of 240 ppm and a relaxation delay of 2.0 s.

### **Mass Spectrometry (MS)**

- Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: The sample was dissolved in methanol to a concentration of 10 µg/mL.
- Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 μL/min. Mass spectra were acquired in positive ion mode over a mass range of m/z 100-1000. The capillary voltage was set to 3.5 kV, and the cone voltage was 40 V.

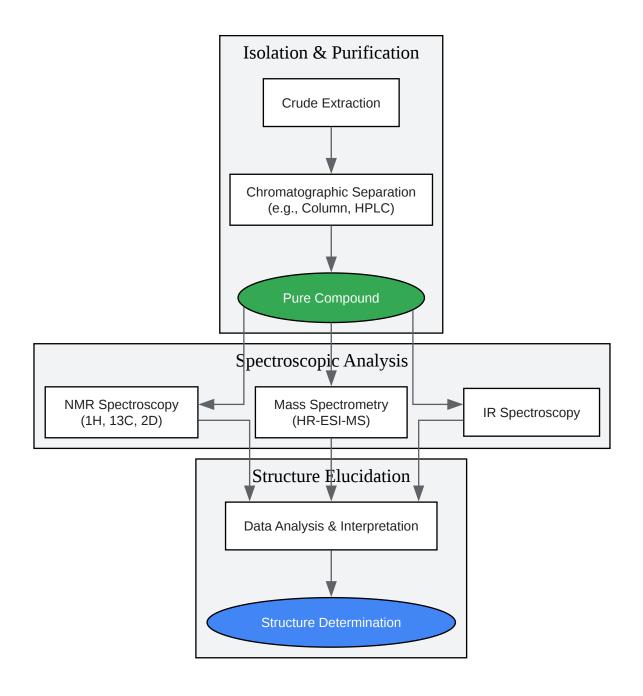
# Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a
  resolution of 4 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was subtracted from the
  sample spectrum.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **6-Epidemethylesquirolin D**.





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Caption: Experimental workflow for spectroscopic analysis.

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